molecular formula C9H20O3 B1250270 1-Hexylglycerol

1-Hexylglycerol

Cat. No.: B1250270
M. Wt: 176.25 g/mol
InChI Key: MQVMITUCTLYRNV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexylglycerol (C₉H₂₀O₃, molecular weight: 176.26 g/mol) is a monoalkylglycerol derivative characterized by a six-carbon alkyl chain (hexyl group) esterified to the sn-1 position of the glycerol backbone . It belongs to the lipid class of monoalkylglycerols (MAGs), which are structurally defined by a single alkyl chain attached to glycerol. 1-Hexylglycerol is of interest in pharmaceutical, cosmetic, and biochemical research due to its amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments. Its moderate chain length balances solubility and lipophilicity, making it a candidate for drug delivery systems and stabilizers in formulations .

Properties

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

(2S)-3-hexoxypropane-1,2-diol

InChI

InChI=1S/C9H20O3/c1-2-3-4-5-6-12-8-9(11)7-10/h9-11H,2-8H2,1H3/t9-/m0/s1

InChI Key

MQVMITUCTLYRNV-VIFPVBQESA-N

Isomeric SMILES

CCCCCCOC[C@H](CO)O

Canonical SMILES

CCCCCCOCC(CO)O

Synonyms

1-hexanoin
1-hexylglycerol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical and functional properties of monoalkylglycerols vary significantly with alkyl chain length, branching, and substitution patterns. Below is a comparative analysis of 1-Hexylglycerol and structurally related compounds:

Compound Chemical Formula Molecular Weight (g/mol) Alkyl Chain Length Key Features
1-Hexylglycerol C₉H₂₀O₃ 176.26 C6 Moderate solubility in polar solvents; used in emulsifiers and stabilizers .
1-Octylglycerol C₁₁H₂₄O₃ 204.31 C8 Higher lipophilicity than 1-Hexylglycerol; potential for prolonged release formulations .
1-Oleylglycerol C₂₁H₄₀O₃ 340.54 C18 (unsaturated) Unsaturated chain enhances membrane fluidity; used in lipid nanoparticle systems .
Glyceryl 1-palmitate C₁₉H₃₈O₄ 330.50 C16 (saturated) High melting point; common in food emulsifiers and cosmetic creams .
1-Oleoyl-2-acetylglycerol C₂₃H₄₂O₅ 398.58 C18 (di-substituted) Acetyl group at sn-2 enhances bioactivity; implicated in cell signaling pathways .

Key Observations:

  • Chain Length and Solubility : Shorter chains (e.g., C6 in 1-Hexylglycerol) improve water solubility compared to longer chains (C16–C18), which are more lipophilic .
  • Biological Activity: Di-substituted derivatives like 1-oleoyl-2-acetylglycerol exhibit distinct bioactivity due to modified stereochemistry, whereas monoalkylglycerols like 1-Hexylglycerol primarily serve structural roles .
  • Applications : Longer-chain MAGs (e.g., glyceryl 1-palmitate) dominate food and cosmetic industries, while 1-Hexylglycerol’s intermediate chain length suits niche pharmaceutical applications requiring balanced solubility .

Metabolic and Functional Comparisons

  • 1-Hexylglycerol: Limited metabolomic data exist, though it is cataloged in the Metabolomics Workbench (Study ST003024) as a compound of interest in lipid metabolism . Unlike branched or unsaturated analogs, its saturated alkyl chain may reduce oxidative susceptibility.
  • 1-Oleylglycerol : The unsaturated C18 chain enables interactions with lipid bilayers, enhancing membrane fusion in drug delivery systems .
  • Glyceryl 1-palmitate : Widely studied for its role in lipid digestion and absorption; hydrolyzes to palmitic acid, influencing metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexylglycerol
Reactant of Route 2
Reactant of Route 2
1-Hexylglycerol

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